A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid
A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid, a novel compound with potential applications in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document outlines a systematic approach to elucidating its chemical structure and defining its physicochemical properties. By integrating computational predictions with established experimental protocols, this guide serves as a roadmap for generating a robust data package essential for advancing a compound through the drug discovery and development pipeline. The methodologies described herein are grounded in principles of scientific integrity, ensuring that the generated data is both accurate and reproducible.
Introduction and Molecular Overview
The molecule 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid is a derivative of β-alanine, featuring a diaryl ether moiety and a carbamoyl group. Its structural attributes—a carboxylic acid, a urea-like functional group, and significant aromatic character—suggest a complex interplay of physicochemical properties that will govern its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing a stable and effective pharmaceutical formulation.
Chemical Identity:
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IUPAC Name: 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid
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Synonyms: 3-[(Aminocarbonyl)amino]-3-(3-phenoxyphenyl)propanoic acid[1]
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CAS Number: 565196-40-9[2]
The structural features suggest potential for hydrogen bonding (from the carboxylic acid and carbamoylamino groups), as well as lipophilic interactions (from the phenoxyphenyl group). The presence of both acidic and potentially basic (amide) functionalities necessitates a thorough investigation of its ionization behavior (pKa).
Synthesis and Structural Elucidation
Proposed Synthetic Workflow
A logical approach would involve a multi-step synthesis, likely starting from 3-phenoxybenzaldehyde. A one-pot, three-component reaction (3CR) of an arylaldehyde, malonic acid, and a nitrogen source like ammonium acetate is a known method for assembling the β-amino acid core.[3][4]
Caption: Proposed synthetic workflow for the target molecule.
Structural Verification
Following synthesis and purification (typically by recrystallization or chromatography), the identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and connectivity of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, further confirming the structure.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H and C=O stretches of the carbamoylamino group.
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Elemental Analysis: To confirm the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen.
Physicochemical Property Profiling
A thorough understanding of the physicochemical properties is critical for predicting a drug candidate's in vivo behavior. The following sections detail the key parameters and the gold-standard methods for their determination.
Ionization Constant (pKa)
The pKa value(s) dictate the extent of ionization of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This compound possesses a carboxylic acid group (acidic pKa) and a carbamoylamino group which may have a very high (non-physiological) pKa.
Potentiometric titration is a highly reliable method for pKa determination.[5][6]
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Preparation: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[5] Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mM).[5]
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Titration: Place a known volume of the sample solution in a thermostatted vessel. Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5] Titrate the solution with a standardized solution of 0.1 M HCl, followed by a titration with 0.1 M NaOH, adding the titrant in small increments.
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Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity (logP and logD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.
The shake-flask method is considered the "gold standard" for determining lipophilicity.[7][8]
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Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer.
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Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[9]
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Phase Separation and Analysis: Centrifuge the mixture to ensure complete separation of the two phases. Carefully collect aliquots from both the aqueous and organic phases.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
For higher throughput, logP can be estimated using RP-HPLC.[1][2][10][11] This method correlates the retention time of the compound on a C18 column with the known logP values of a set of standard compounds.
Aqueous Solubility
Solubility is a critical factor for oral absorption and formulation development. Low aqueous solubility can be a major hurdle in drug development.
This method determines the equilibrium solubility of the compound.[12]
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Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 PBS).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]
-
Separation and Analysis: Filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
Solid-State Characterization
The solid-state properties of a drug substance affect its stability, dissolution rate, and manufacturability.
DSC measures the heat flow into or out of a sample as a function of temperature.[13] It is used to determine the melting point, which is an indicator of purity. Impurities will typically broaden the melting endotherm and lower the melting point.[13][14]
XRPD is a powerful technique for determining the crystalline nature of a solid.[15] A crystalline material will produce a characteristic pattern of sharp diffraction peaks, while an amorphous material will produce a broad halo.[15][16][17] This is crucial as different polymorphic forms can have different solubilities and stabilities.
TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to determine the decomposition temperature and to identify the presence of residual solvents or water.
DVS measures the uptake and loss of water vapor by a sample as a function of relative humidity (RH).[20][21][22][23] This is critical for understanding the material's sensitivity to moisture, which can impact its physical and chemical stability.
Integrated Physicochemical Profile
The data generated from the aforementioned studies should be compiled into a comprehensive profile.
Table 1: Summary of Physicochemical Properties of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid
| Property | Predicted/Experimental Method | Expected Value/Result | Significance in Drug Development |
| pKa (acidic) | Potentiometric Titration | Data to be generated | Influences solubility and permeability in the gastrointestinal tract. |
| logP | RP-HPLC / Shake-Flask | Data to be generated | Predicts membrane permeability and potential for non-specific binding. |
| logD at pH 7.4 | Shake-Flask | Data to be generated | Indicates lipophilicity at physiological pH, relevant for absorption and distribution. |
| Aqueous Solubility | Thermodynamic Shake-Flask | Data to be generated | Determines the maximum concentration in solution, impacting oral absorption and formulation. |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | Data to be generated | Indicator of purity and solid-state stability. |
| Crystallinity | X-Ray Powder Diffraction (XRPD) | Data to be generated | Affects dissolution rate, stability, and manufacturability. |
| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Data to be generated | Defines the upper-temperature limit for handling and storage. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Data to be generated | Determines sensitivity to moisture, informing storage and packaging requirements. |
Conclusion and Forward Look
This technical guide has outlined a comprehensive strategy for the synthesis, structural elucidation, and physicochemical characterization of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid. By systematically applying the described computational and experimental workflows, researchers can generate a robust and reliable data package. This information is foundational for making informed decisions in a drug development program, from lead optimization and formulation development to preclinical and clinical studies. The causality-driven approach to experimental design ensures that the generated data is not only accurate but also provides a deep understanding of the molecule's behavior, ultimately de-risking its progression as a potential therapeutic agent.
Caption: Integrated workflow for physicochemical characterization.
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